3-Deoxyaphidicolin 3-Deoxyaphidicolin 3-Deoxyaphidicolin is a natural product found in Pleospora bjoerlingii with data available.
Brand Name: Vulcanchem
CAS No.: 85483-00-7
VCID: VC1896562
InChI: InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1
SMILES: CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol

3-Deoxyaphidicolin

CAS No.: 85483-00-7

Cat. No.: VC1896562

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

3-Deoxyaphidicolin - 85483-00-7

Specification

CAS No. 85483-00-7
Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
IUPAC Name (1S,2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol
Standard InChI InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1
Standard InChI Key VHWTVINEPPOCLA-DTMQFJJTSA-N
Isomeric SMILES C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)C)CO
SMILES CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO
Canonical SMILES CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO

Introduction

Chemical Structure and Properties

3-Deoxyaphidicolin (C₂₀H₃₄O₃) is a tetracyclic diterpenoid with a molecular weight of 322.5 Da . The compound's name derives from its structural relationship to aphidicolin, lacking an oxygen atom at the C-3 position. Its chemical structure is characterized by:

  • Chemical formula: C₂₀H₃₄O₃

  • Molecular weight: 322.5 Da

  • CAS Number: 85483-00-7

  • SMILES: C[C@@]1(CO)CCC[C@@]2(C)[C@H]1CC[C@H]3C[C@@H]4CC23CC[C@]4(O)CO

  • InChiKey: VHWTVINEPPOCLA-DTMQFJJTSA-N

Physical and chemical properties of 3-deoxyaphidicolin include:

PropertyCharacteristic
AppearanceWhite to off-white solid
Melting Point138.0-140.5°C
Optical Rotation[α]D²⁷ +22.6° (c=0.98, EtOH)
SolubilitySoluble in DMSO (50 mg/ml), methanol (10 mg/ml), ethanol; insoluble in water
Purity>98% (commercial preparations)
Storage+4°C

3-Deoxyaphidicolin's structure was confirmed through spectroscopic analysis, including IR spectroscopy (νmax cm⁻¹ 3360, 2930, 2850, 1440, 1030) and ¹H NMR data . The 3D structure reveals three six-membered rings all assuming chair conformations, similar to aphidicolin .

Isolation and Natural Sources

3-Deoxyaphidicolin was first isolated as a phytotoxin from the culture filtrates of Phoma betae Frank PS-13, a fungal pathogen that causes leaf spot disease in sugar beet . The compound has been described as a mycotoxin with phytotoxic properties .

The isolation procedure typically involves cultivation of the fungus, followed by extraction and chromatographic purification methods. Along with 3-deoxyaphidicolin, researchers have also isolated aphidicolin and aphidicolin-17-monoacetate from the same source .

3-Deoxyaphidicolin can also be isolated from cultures of the endophytic fungus Nigrospora sphaerica, as reported in studies investigating its leishmanicidal activity . The natural isolation of this compound is significant as it represents one of the few natural derivatives of aphidicolin with maintained biological activity.

Mechanism of Action

3-Deoxyaphidicolin functions primarily as a specific inhibitor of eukaryotic DNA polymerase α, exhibiting a mechanism similar to but distinct from aphidicolin . The inhibition mechanism has been elucidated through biochemical studies:

Inhibition of DNA Polymerase α

The mode of action of 3-deoxyaphidicolin on DNA polymerase α from sea urchin has been characterized as competitive inhibition with respect to dCTP, with a Ki value of 0.44 μg/ml . This is comparable to aphidicolin-17-monoacetate, which has a Ki value of 0.89 μg/ml. Importantly, none of the other three dNTPs (dATP, dGTP, dTTP) competed with these drugs, indicating specificity for dCTP binding inhibition .

This competitive mechanism with dCTP is consistent with structural studies of aphidicolin, which have shown that the compound binds at the active site of DNA polymerase α, occupying the space designated for the incoming dCTP and causing rotation of the template guanine . Given the structural similarity between aphidicolin and 3-deoxyaphidicolin, it is likely that 3-deoxyaphidicolin binds in a similar manner, albeit with some differences due to the absence of the 3-hydroxyl group.

Effects on Cellular DNA Synthesis

Studies have demonstrated that 3-deoxyaphidicolin markedly inhibits in vivo DNA synthesis in sea urchin embryos and HeLa cells without affecting RNA and protein synthesis . This selectivity makes 3-deoxyaphidicolin a valuable tool for studying DNA replication processes.

At a concentration of 2 μg/ml, 3-deoxyaphidicolin causes a delay in the cleavage of fertilized eggs of the sea urchin and leads to decomposition before blastulation, suggesting the occurrence of achromosomal cleavage due to the absence of DNA synthesis .

Structure-Activity Relationship

The relationship between the structure of 3-deoxyaphidicolin and its activity provides insights into the critical functional groups required for inhibition of DNA polymerase α:

Comparison with Other Derivatives

Several aphidicolin derivatives have been studied to understand the structure-activity relationships. Inversion of the 3α-OH to 3β-OH position in aphidicolin results in complete loss of inhibitory activity, as it creates steric hindrance with the template guanine . Other modifications such as 2,3-α-epoxy, 2α-methyl, 3α-methyl, and 2-ene-3-deoxy derivatives also show reduced activity due to changes in ring conformation or steric effects .

Interestingly, 3-deoxyaphidicolin is described as the only example of a reduced molecular weight derivative of aphidicolin with maintained leishmanicidal activity . This suggests that the absence of the 3-OH group preserves certain biological activities while potentially altering others.

Biological Activities

3-Deoxyaphidicolin exhibits several biological activities, primarily related to its inhibition of DNA polymerase α and DNA synthesis:

Inhibition of Eukaryotic DNA Synthesis

3-Deoxyaphidicolin specifically inhibits DNA synthesis in eukaryotic cells without affecting RNA or protein synthesis . This selectivity makes it valuable for studying DNA replication processes and cell cycle control.

The inhibition of DNA synthesis leads to cell cycle arrest at the G1/S border, similar to the effects observed with aphidicolin . In cells that have already entered S phase, DNA synthesis stops, while non-dividing cells remain unaffected .

Embryonic Development Effects

Studies using sea urchin embryos have shown that 3-deoxyaphidicolin at 2 μg/ml concentration causes delays in cleavage of fertilized eggs and decomposition before blastulation . These effects are likely due to the inhibition of DNA synthesis required for normal embryonic development.

Antiparasitic Activity

Recent research has identified potential antiparasitic applications for 3-deoxyaphidicolin, particularly against Leishmania species. It is reported as having leishmanicidal activity, although with lower potency than aphidicolin . Aphidicolin itself has shown high activity against Leishmania major at concentrations as low as 0.19 μM .

Comparison with Aphidicolin

3-Deoxyaphidicolin differs from aphidicolin primarily in the absence of the hydroxyl group at the C-3 position. This structural difference results in several comparative properties:

PropertyAphidicolin3-Deoxyaphidicolin
Molecular FormulaC₂₀H₃₄O₄C₂₀H₃₄O₃
Molecular Weight338.5 Da322.5 Da
Inhibition of DNA Polymerase αHigh potencyModerate potency (3-10× less)
Mode of InhibitionCompetitive with dCTPCompetitive with dCTP
Binding at Active SiteOccupies dCTP binding siteSimilar to aphidicolin
SolubilityPoor aqueous solubilityInsoluble in water
Leishmanicidal ActivityHighModerate

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